

Identifying and minimizing off-target effects of Sniper(ER)-110

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Compound of Interest

Compound Name: Sniper(ER)-110

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Technical Support Center: Sniper(ER)-110

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of $\mathbf{Sniper(ER)-110}$, a potent estrogen receptor α (ER α) degrader.

Frequently Asked Questions (FAQs)

Q1: What is Sniper(ER)-110 and what is its mechanism of action?

Sniper(ER)-110 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for the estrogen receptor α (ER α), connected by a linker.[1] Its mechanism of action involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of ER α . By simultaneously binding to ER α and an E3 ubiquitin ligase, **Sniper(ER)-110** facilitates the ubiquitination of ER α , marking it for degradation by the proteasome.[1][2] This leads to the depletion of ER α protein levels in cells.

Q2: What are the known on-target effects of **Sniper(ER)-110**?

The primary on-target effect of **Sniper(ER)-110** is the potent and selective degradation of the $ER\alpha$ protein.[1] This leads to the inhibition of estrogen-dependent signaling pathways, which can induce apoptosis in $ER\alpha$ -positive cancer cells.[1] Additionally, as an IAP-based PROTAC,



Sniper(ER)-110 also induces the degradation of Inhibitor of Apoptosis Proteins (IAPs), specifically cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP).[3][4] This can be advantageous in cancer therapy as many cancer cells overexpress IAPs to evade apoptosis.[4]

Q3: What are the potential sources of off-target effects of **Sniper(ER)-110**?

Potential off-target effects of **Sniper(ER)-110** can arise from its constituent components:

- 4-Hydroxytamoxifen (4-OHT) moiety: The ERα ligand, 4-OHT, is known to have off-target activities. It can interact with other receptors, such as the G protein-coupled estrogen receptor (GPR30), and other cellular targets, including histamine, muscarinic, and dopamine receptors.[5][6][7][8]
- IAP Ligand: The ligand that recruits the IAP E3 ligase can have its own biological activity, including the degradation of IAP proteins themselves.[3][9] While this is an intended part of the mechanism for some SNIPERs, it can be considered an off-target effect if the sole therapeutic goal is ERα degradation.
- Formation of binary or ternary complexes with unintended proteins: The Sniper(ER)-110
 molecule could potentially form binary complexes with off-target proteins or facilitate the
 formation of ternary complexes between the E3 ligase and an unintended protein, leading to
 its degradation.

Q4: How can I identify potential off-target effects of **Sniper(ER)-110** in my experimental system?

Global proteomics is the most comprehensive method to identify off-target effects. This typically involves treating your cells with **Sniper(ER)-110** and a vehicle control, followed by mass spectrometry-based proteomic analysis to identify proteins that are depleted or upregulated.

A general workflow for a global proteomics experiment is as follows:





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Caption: A typical workflow for identifying off-target effects using global proteomics.

Q5: What are some general strategies to minimize off-target effects of PROTACs like **Sniper(ER)-110**?

Several strategies can be employed to minimize off-target effects of PROTACs:

- Optimize the linker: The length and composition of the linker connecting the two ligands can significantly influence the formation and stability of the ternary complex, thereby affecting selectivity.[10]
- Modify the E3 ligase ligand: Using a more selective IAP ligand could potentially reduce offtarget effects associated with this component.
- Develop tissue-specific delivery systems: Encapsulating the PROTAC in a delivery vehicle that targets specific tissues or cell types can reduce systemic exposure and off-target effects.
- Use the lowest effective concentration: Titrating the concentration of **Sniper(ER)-110** to the lowest level that still achieves the desired on-target degradation can help minimize off-target engagement.

Troubleshooting Guide



Issue	Potential Cause	Recommended Solution
High level of off-target protein degradation observed in proteomics.	Sniper(ER)-110 concentration is too high.2. Off-target activity of the 4-OHT or IAP ligand moiety.	1. Perform a dose-response experiment to determine the lowest effective concentration for ERα degradation.2. As a control, treat cells with 4-OHT and the IAP ligand separately to assess their individual effects.
Inconsistent ERα degradation between experiments.	Cell passage number and confluency variations.2. Inconsistent Sniper(ER)-110 preparation and storage.	1. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.2. Prepare fresh stock solutions of Sniper(ER)-110 and store them appropriately at -20°C or -80°C.
No ERα degradation observed.	 Incorrect cell line (ERα- negative).2. Degraded Sniper(ER)-110.3. Proteasome inhibition. 	1. Confirm ERα expression in your cell line by Western blot or qPCR.2. Use a fresh batch of Sniper(ER)-110.3. Ensure that no proteasome inhibitors are present in the cell culture medium.
Unexpected cell toxicity.	1. Off-target effects leading to the degradation of essential proteins.2. On-target toxicity due to potent ERα and IAP degradation.	1. Perform global proteomics to identify potential off-target proteins that could explain the toxicity.2. Compare the toxicity profile with that of a selective ERα antagonist (e.g., fulvestrant) and an IAP antagonist.

Quantitative Data Summary



Table 1: In Vitro Degradation Efficiency of Sniper(ER)-110

Compound	Cell Line	DC50 (4h)	DC50 (48h)	Reference
Sniper(ER)-110	Not Specified	<3 nM	7.7 nM	[11][12][13]

Table 2: Comparison of Apoptotic Induction by Different SNIPERs

Compound	Cell Line	Apoptosis Induction (at >50 nM)	Reference
Sniper(ER)-110	MCF-7	Higher than Sniper(ER)-87	[1]
Sniper(ER)-105	MCF-7	Higher than Sniper(ER)-87	[1]
Sniper(ER)-126	MCF-7	Higher than Sniper(ER)-87	[1]
Sniper(ER)-87	MCF-7	Baseline	[1]
Sniper(ER)-110	T47D	No reasonable apoptosis observed	[1]

Key Experimental Protocols

Protocol 1: Western Blot Analysis of ERα Degradation

- Cell Seeding: Seed ERα-positive cells (e.g., MCF-7) in a 6-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of **Sniper(ER)-110** (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 24, or 48 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against ERα overnight at 4°C.
 - Incubate with a loading control antibody (e.g., GAPDH or β-actin).
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantification: Densitometrically quantify the band intensities and normalize the ERα signal to the loading control.

Protocol 2: Global Proteomics Sample Preparation for Off-Target Analysis

- Cell Culture and Treatment: Grow cells to ~80% confluency and treat with **Sniper(ER)-110** (at a concentration determined to be effective for ERα degradation) and a vehicle control in biological triplicates.
- Cell Harvest and Lysis: Harvest the cells and lyse them in a buffer compatible with mass spectrometry (e.g., urea-based buffer).
- Protein Reduction and Alkylation: Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
- Protein Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.



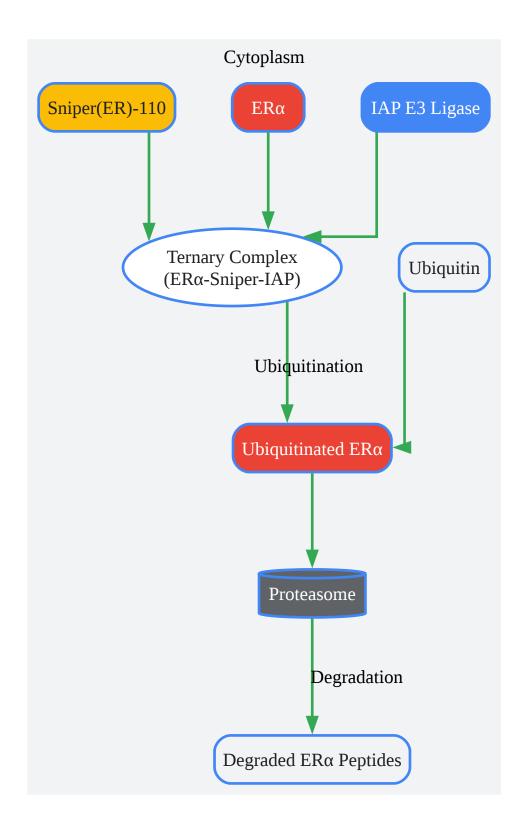




- Peptide Cleanup: Desalt the peptide samples using a C18 solid-phase extraction (SPE) column.
- LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
- Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly downregulated or upregulated upon **Sniper(ER)-110** treatment.

Visualizations

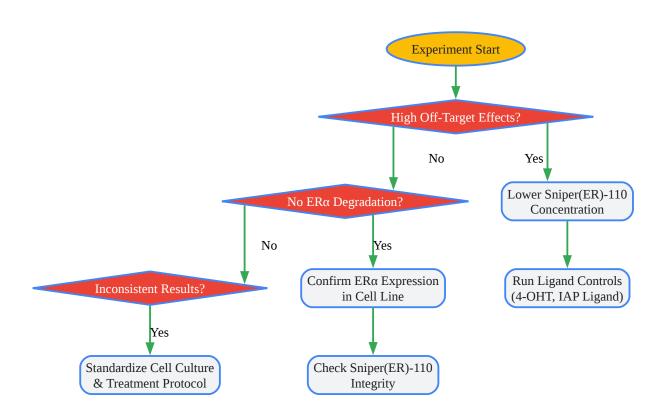




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Caption: Mechanism of action of **Sniper(ER)-110** leading to ER α degradation.





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Caption: A logical troubleshooting guide for common Sniper(ER)-110 experimental issues.

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